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Abstract
This technical guide provides a comprehensive overview of 5-Octadecanone, a long-chain

aliphatic ketone. It covers the fundamental aspects of its discovery and identification, detailed

experimental protocols for its synthesis and characterization, and an exploration of its

physicochemical properties and potential biological significance. This document is intended to

serve as a valuable resource for researchers and professionals in the fields of chemistry and

drug development, offering a consolidated source of technical information to facilitate further

investigation and application of this compound.

Introduction
5-Octadecanone (CAS No. 18276-99-8) is a saturated ketone with an 18-carbon chain and a

carbonyl group at the fifth position.[1] As a member of the long-chain ketone family, it

possesses a hydrophobic alkyl chain and a moderately polar carbonyl group, contributing to its

specific physical and chemical characteristics. While not as extensively studied as other lipid

molecules, 5-Octadecanone and its isomers are of interest for their potential roles in chemical

synthesis, as components of natural products, and for their possible biological activities. This

guide aims to collate and present the available technical information on 5-Octadecanone to

support its use in research and development.
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Discovery and Identification
The initial discovery and synthesis of specific long-chain aliphatic ketones like 5-
Octadecanone are often rooted in foundational organic chemistry research. While a singular

"discovery" paper for 5-Octadecanone is not readily identifiable, its existence and basic

properties are documented in chemical databases such as PubChem and the NIST Chemistry

WebBook.[2] The identification of such compounds has been made possible through the

development of modern analytical techniques, particularly Gas Chromatography-Mass

Spectrometry (GC-MS), which allows for the separation and identification of individual

components in complex mixtures.

Long-chain ketones can be found in various natural sources, often as minor components of

waxes, essential oils, and pheromones. Their identification in natural extracts is a key area of

phytochemical and ecological research.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Octadecanone is presented in Table 1.

This data is crucial for its handling, application in synthesis, and for predicting its behavior in

biological systems.

Table 1: Physicochemical Properties of 5-Octadecanone
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Property Value Unit Source

Molecular Formula C₁₈H₃₆O - [1]

Molecular Weight 268.48 g/mol [1]

CAS Number 18276-99-8 - [1]

Density 0.831 g/cm³ [1]

Boiling Point 337.1 °C at 760 mmHg [1]

Melting Point 44.85 °C (318.00 K) [3]

Flash Point 82.9 °C [1]

Refractive Index 1.442 - [1]

Water Solubility

(log₁₀WS)
-6.64 mol/L (Calculated) [3]

Octanol/Water

Partition Coefficient

(logP)

6.447 - (Calculated) [3]

Experimental Protocols
Synthesis of 5-Octadecanone
Several general methods for the synthesis of long-chain aliphatic ketones can be adapted for

the preparation of 5-Octadecanone. Two common approaches are the oxidation of the

corresponding secondary alcohol and the reaction of an organometallic reagent with a

carboxylic acid derivative.

4.1.1. Oxidation of 5-Octadecanol

This is a common and efficient method for the synthesis of ketones.

Reaction: 5-Octadecanol + Oxidizing Agent → 5-Octadecanone + Reduced Agent

Experimental Protocol:
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Dissolve 5-octadecanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane

or acetone) in a round-bottom flask equipped with a magnetic stirrer.

Cool the solution in an ice bath.

Slowly add a solution of the oxidizing agent, such as pyridinium chlorochromate (PCC) or

a Jones reagent (chromium trioxide in sulfuric acid and acetone), to the stirred solution.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the starting material is consumed, quench the reaction by adding isopropanol.

Filter the mixture through a pad of celite or silica gel to remove the chromium salts.

Wash the filter cake with the solvent used for the reaction.

Combine the filtrates and evaporate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 5-Octadecanone.

4.1.2. Grignard Synthesis

This method involves the reaction of a Grignard reagent with an appropriate carboxylic acid

derivative. For the synthesis of 5-Octadecanone, one could use butylmagnesium bromide and

myristoyl chloride.

Reaction: CH₃(CH₂)₁₂COCl + CH₃(CH₂)₃MgBr → CH₃(CH₂)₁₂CO(CH₂)₃CH₃ + MgBrCl

Experimental Protocol:

Prepare the Grignard reagent by reacting 1-bromobutane with magnesium turnings in

anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

In a separate flask, dissolve myristoyl chloride (1 equivalent) in anhydrous diethyl ether.

Cool the myristoyl chloride solution in an ice bath.
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Slowly add the prepared butylmagnesium bromide solution to the stirred myristoyl chloride

solution.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and evaporate the solvent under reduced pressure.

Purify the crude product by column chromatography as described in the oxidation protocol.
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Caption: General workflows for the synthesis of 5-Octadecanone.

Identification and Characterization
The identification and characterization of 5-Octadecanone rely on a combination of

chromatographic and spectroscopic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds like 5-
Octadecanone.

Experimental Protocol:

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

such as hexane or dichloromethane.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230 °C.

Data Analysis: The retention time of the peak corresponding to 5-Octadecanone and its

mass spectrum are compared with those of an authentic standard or with spectral libraries
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(e.g., NIST). The mass spectrum of 5-Octadecanone will show a molecular ion peak (M⁺)

at m/z 268 and characteristic fragmentation patterns for a long-chain ketone, including

alpha-cleavage on either side of the carbonyl group.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl

or KBr), as a KBr pellet, or in a suitable solvent.

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

Spectral Interpretation: The FTIR spectrum of 5-Octadecanone will exhibit characteristic

absorption bands:

A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O stretching vibration

of the ketone.

Multiple peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the

long alkyl chain.

A peak around 1465 cm⁻¹ from the C-H bending vibrations of the methylene groups.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule.

Experimental Protocol:

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Spectral Interpretation:
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¹H NMR:

A triplet at approximately 2.4 ppm is expected for the four protons on the carbons

alpha to the carbonyl group (C4 and C6).

A multiplet around 1.5-1.6 ppm for the protons on the carbons beta to the carbonyl.

A large, broad signal around 1.2-1.4 ppm for the numerous methylene protons in the

long alkyl chains.

A triplet at approximately 0.9 ppm for the terminal methyl protons (C1 and C18).

¹³C NMR:

A downfield signal around 211 ppm for the carbonyl carbon (C5).

Signals for the alpha-carbons (C4 and C6) around 42 ppm.

A series of signals between 22-32 ppm for the methylene carbons of the alkyl chains.

An upfield signal around 14 ppm for the terminal methyl carbons.

Sample

GC-MS FTIR NMR
(¹H & ¹³C)

Structure Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for the identification of 5-Octadecanone.
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Potential Biological Significance and Signaling
Pathways
While specific signaling pathways for 5-Octadecanone have not been extensively elucidated,

the biological roles of ketone bodies and long-chain fatty acids provide a framework for

postulating its potential activities. Ketone bodies, such as β-hydroxybutyrate and acetoacetate,

are known to serve as alternative energy sources for the brain and other tissues during periods

of fasting or low carbohydrate intake. They are also recognized as signaling molecules that can

modulate inflammation and oxidative stress.

Long-chain fatty acids and their derivatives can influence cellular processes through various

mechanisms, including:

Membrane Interactions: Their hydrophobic nature allows them to intercalate into cell

membranes, potentially altering membrane fluidity and the function of membrane-bound

proteins.

Receptor Activation: Some fatty acids can act as ligands for nuclear receptors (e.g., PPARs)

and G-protein coupled receptors (e.g., GPR40, GPR120), thereby regulating gene

expression and cellular signaling cascades involved in metabolism and inflammation.

Enzyme Modulation: They can directly interact with and modulate the activity of various

enzymes.

Given its structure, 5-Octadecanone could potentially interact with cellular signaling pathways

in a similar fashion to other long-chain lipids. Further research is needed to investigate these

possibilities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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